テトラキス(アセトニトリル)銅(I)ヘキサフルオロリン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

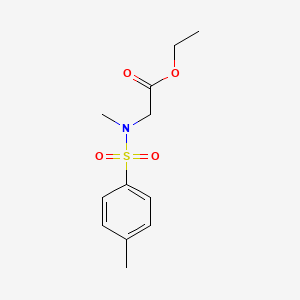

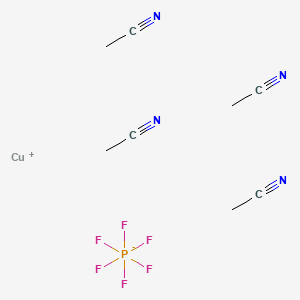

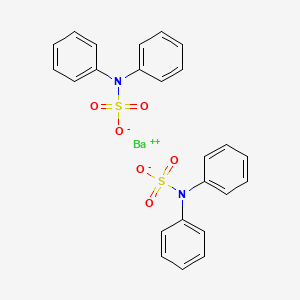

Tetrakis(acetonitrile)copper(I) hexafluorophosphate is a salt with the formula [Cu(CH3CN)4]PF6 . It is a colorless solid that is used in the synthesis of other copper complexes . The cation [Cu(CH3CN)4]+ is a well-known example of a transition metal nitrile complex .

Synthesis Analysis

The cation was first reported in 1923 with a nitrate anion as a byproduct of the reduction of silver nitrate with a suspension of copper powder in acetonitrile . [Cu(CH3CN)4]PF6 is generally produced by the addition of HPF6 to a suspension of copper(I) oxide in acetonitrile . The reaction is highly exothermic, and may bring the solution to a boil .Molecular Structure Analysis

As confirmed by X-ray crystallographic studies, the copper(I) ion is coordinated to four almost linear acetonitrile ligands in a nearly ideal tetrahedral geometry . Similar complexes with other anions including the perchlorate, tetrafluoroborate, and nitrate are known .Chemical Reactions Analysis

The acetonitrile ligands protect the Cu+ ion from oxidation to Cu2+, but are rather poorly bound . With other counterions, the complex forms di- and tri-acetonitrilo complexes and is also a useful source of unbound Cu(I) . Water-immiscible organic nitriles have been shown to selectively extract Cu(I) from aqueous chloride solutions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.72 g/mol . It appears as a white microcrystalline powder . It is soluble in CH3CN, DMA, DMF, and DMSO; partially soluble in DCM; and insoluble in Et2O . Its melting point is 160 °C .科学的研究の応用

トリアゾロインダゾールトリオンの合成のための触媒

テトラキス(アセトニトリル)銅(I)ヘキサフルオロリン酸は、トリアゾロ[1,2-a]インダゾール-1,3,8-トリオン誘導体の合成のための触媒として使用できます . これは、アリールアルデヒド、ジメドン、およびウラゾールを反応させることにより実現します .

フタラジントリオンの合成のための触媒

この化合物は、2H-インダゾロ[2,1-b]フタラジン-トリオン誘導体の合成も触媒することができます . 反応は、アリールアルデヒド、ジメドン、およびフタラジドを伴います .

ナノロッド接合のための銅前駆体

テトラキス(アセトニトリル)銅(I)ヘキサフルオロリン酸は、Cu2S/CdSナノロッド接合の形成のための銅前駆体として使用できます . これは、カチオン交換プロセスを通じて実現されます .

単金属銅マクロサイクルビキナゾリンリガンドの合成

この化合物は、単金属銅マクロサイクルビキナゾリンリガンド[Cu(Mabiq)]の合成に使用できます . このリガンドは、さまざまな化学反応で潜在的な用途があります .

第一銅錯体の調製

テトラキス(アセトニトリル)銅(I)ヘキサフルオロリン酸は、第一銅錯体[Cu(2-iQBO)(POP)]PF6の調製に使用できます . この錯体では、2-iQBOは2-(1'-イソキノリル)ベンゾオキサゾールを表し、POPはビス[2-(ジフェニルホスフィノ)フェニル]エーテルを表します . この錯体は、発光性擬似多形を形成できます .

さまざまなカップリング反応のための触媒

この化合物は、さまざまなカップリング反応を促進する触媒として使用できます . これは、有機合成の分野で汎用性の高いツールになります .

作用機序

Target of Action

Tetrakis(acetonitrile)copper(I) hexafluorophosphate, also known as MFCD00064810, primarily targets aryl aldehydes, dimedone, and urazole or phthalhydrazide . These compounds are crucial in the synthesis of triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives .

Mode of Action

The interaction of Tetrakis(acetonitrile)copper(I) hexafluorophosphate with its targets involves its role as a catalyst . It promotes the three-component reaction of aryl aldehydes, dimedone, and urazole or phthalhydrazide . This catalytic action results in the formation of triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives .

Biochemical Pathways

The biochemical pathways affected by Tetrakis(acetonitrile)copper(I) hexafluorophosphate involve the synthesis of triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives

Result of Action

The molecular and cellular effects of Tetrakis(acetonitrile)copper(I) hexafluorophosphate’s action involve the formation of triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives . These derivatives are synthesized through the catalytic action of Tetrakis(acetonitrile)copper(I) hexafluorophosphate on aryl aldehydes, dimedone, and urazole or phthalhydrazide .

Action Environment

It is known that this compound is stable under standard ambient conditions .

実験室実験の利点と制限

Tetrakis(acetonitrile)copper(I) hexafluorophosphate has several advantages for laboratory experiments, such as its high solubility in organic solvents and its thermal stability. In addition, it is also relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and its lack of water solubility.

将来の方向性

The future directions for Tetrakis(acetonitrile)copper(I) hexafluorophosphate are wide-ranging, as the compound has the potential to be used in a variety of applications. These include the development of new catalysts and sensors, as well as the use of the compound in drug delivery systems. In addition, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, the development of new synthetic methods for the synthesis of Tetrakis(acetonitrile)copper(I) hexafluorophosphate could lead to new and improved applications for the compound.

Safety and Hazards

生化学分析

Biochemical Properties

Tetrakis(acetonitrile)copper(I) hexafluorophosphate plays a significant role in biochemical reactions, primarily as a catalyst. It is employed in the synthesis of various organic compounds, including triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives . The compound interacts with enzymes and proteins by facilitating electron transfer reactions, which are crucial in many biochemical processes. The acetonitrile ligands in Tetrakis(acetonitrile)copper(I) hexafluorophosphate protect the copper(I) ion from oxidation, allowing it to participate in redox reactions without being converted to copper(II) .

Cellular Effects

Tetrakis(acetonitrile)copper(I) hexafluorophosphate influences various cellular processes by acting as a catalyst in electron transfer reactions. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in oxidative stress responses, thereby influencing the expression of genes related to antioxidant defense . Additionally, Tetrakis(acetonitrile)copper(I) hexafluorophosphate can impact cellular metabolism by altering the redox state of cells, which in turn affects metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of Tetrakis(acetonitrile)copper(I) hexafluorophosphate involves its ability to facilitate electron transfer reactions. The copper(I) ion in the compound can interact with various biomolecules, including enzymes and proteins, by forming coordination complexes. These interactions can lead to enzyme activation or inhibition, depending on the specific biochemical context . The acetonitrile ligands in the compound help stabilize the copper(I) ion, allowing it to participate in redox reactions without undergoing oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrakis(acetonitrile)copper(I) hexafluorophosphate can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term exposure to Tetrakis(acetonitrile)copper(I) hexafluorophosphate can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Tetrakis(acetonitrile)copper(I) hexafluorophosphate in animal models vary with different dosages. At low doses, the compound can act as a beneficial catalyst in biochemical reactions, enhancing cellular function and metabolic activity . At high doses, Tetrakis(acetonitrile)copper(I) hexafluorophosphate can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are likely due to the compound’s ability to disrupt redox balance and induce oxidative stress in cells .

Metabolic Pathways

Tetrakis(acetonitrile)copper(I) hexafluorophosphate is involved in various metabolic pathways, primarily those related to redox reactions and electron transfer processes. The compound interacts with enzymes and cofactors involved in oxidative stress responses, such as superoxide dismutase and catalase . By modulating the activity of these enzymes, Tetrakis(acetonitrile)copper(I) hexafluorophosphate can influence metabolic flux and the levels of reactive oxygen species in cells .

Transport and Distribution

Within cells and tissues, Tetrakis(acetonitrile)copper(I) hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are crucial for the compound’s ability to participate in biochemical reactions and exert its effects on cellular function .

Subcellular Localization

Tetrakis(acetonitrile)copper(I) hexafluorophosphate is localized in various subcellular compartments, depending on the specific biochemical context. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s activity and function, as it allows Tetrakis(acetonitrile)copper(I) hexafluorophosphate to interact with specific biomolecules and participate in localized biochemical reactions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrakis(acetonitrile)copper(I) hexafluorophosphate involves the reaction of copper(I) hexafluorophosphate with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "Copper(I) hexafluorophosphate", "Acetonitrile" ], "Reaction": [ "Add copper(I) hexafluorophosphate to a reaction vessel", "Add acetonitrile to the reaction vessel", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with cold acetonitrile", "Dry the product under vacuum" ] } | |

| 64443-05-6 | |

分子式 |

C8H12CuF6N4P |

分子量 |

372.72 g/mol |

IUPAC名 |

acetonitrile;copper(1+);hexafluorophosphate |

InChI |

InChI=1S/4C2H3N.Cu.F6P/c4*1-2-3;;1-7(2,3,4,5)6/h4*1H3;;/q;;;;+1;-1 |

InChIキー |

GNQXUMGHBSAQBV-UHFFFAOYSA-N |

SMILES |

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |

正規SMILES |

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Nitrophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1659208.png)

![(E)-N-(2-Bicyclo[2.2.1]heptanyl)-3-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B1659216.png)

![Oxalic acid, bis[[(2-hydroxy-1-naphthyl)methylene]hydrazide]](/img/structure/B1659222.png)

![N-(3-benzamidophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B1659223.png)

![N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(2-ethylphenyl)methanesulfonamide](/img/structure/B1659224.png)

![4-[(4-chlorophenyl)methoxy]-3-methoxy-N-(2-nitrophenyl)benzamide](/img/structure/B1659230.png)